Home > Products > Screening Compounds P120454 > Tyroserleutide (hydrochloride)
Tyroserleutide (hydrochloride) -

Tyroserleutide (hydrochloride)

Catalog Number: EVT-2642606
CAS Number:
Molecular Formula: C18H28ClN3O6
Molecular Weight: 417.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of tyroserleutide involves several methods, primarily focusing on peptide coupling techniques. One common approach utilizes carbamate activation of amino acid esters to facilitate the formation of peptide bonds. This process often employs reagents such as 1,3-Dicyclohexylcarbodiimide (DCC) or N-Hydroxy succinimide (NHS) to activate the carboxyl group of one amino acid while protecting the amine group of another .

In laboratory settings, tyroserleutide can be synthesized by:

  1. Activation of L-tyrosine with a coupling agent.
  2. Coupling with L-serine followed by L-leucine.
  3. Purification through techniques like high-performance liquid chromatography (HPLC) to isolate the desired product.

This method ensures a high yield and purity of the final compound suitable for biological testing.

Molecular Structure Analysis

The molecular structure of tyroserleutide reveals its tripeptide nature, characterized by a specific sequence of amino acids linked by peptide bonds. The structural formula can be represented as follows:

L Tyrosine L Serine L Leucine\text{L Tyrosine L Serine L Leucine}

The structural data indicates that the compound exhibits various functional groups, including hydroxyl (-OH) from serine and aromatic rings from tyrosine, contributing to its biological activity.

Structural Data:

  • Chemical Formula: C18H27N3O6C_{18}H_{27}N_{3}O_{6}
  • Molecular Weight: 381.42 g/mol
  • IUPAC Name: (2S)-2-amino-3-(4-hydroxyphenyl)-propanoic acid; 2-amino-3-hydroxypropanoic acid; 2-amino-4-methylpentanoic acid
Chemical Reactions Analysis

Tyroserleutide undergoes various chemical reactions that are crucial for its biological activity. Notably, it can interact with cellular components leading to:

  1. Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial integrity, leading to mitochondrial swelling and loss of membrane potential .
  2. Mitochondrial Dysfunction: Tyroserleutide affects mitochondrial function, which is critical for energy production in cells. This dysfunction is associated with increased reactive oxygen species production and subsequent cellular stress .

These reactions highlight the compound's role as a potential therapeutic agent targeting cancer cell metabolism.

Mechanism of Action

The mechanism by which tyroserleutide exerts its antitumor effects involves several pathways:

  1. Mitochondrial Targeting: Tyroserleutide localizes within mitochondria, causing structural changes that lead to cell death through apoptosis .
  2. Inhibition of Tumor Cell Proliferation: It disrupts vital cellular processes such as adhesion and invasion in tumor cells, significantly reducing their metastatic potential .
  3. Modulation of Protein Expression: The compound influences the expression levels of proteins involved in apoptosis, such as matrix metalloproteinases, which are crucial for tumor invasion .

These mechanisms collectively contribute to its effectiveness against various cancer types.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water and polar solvents.
  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.

Chemical Properties:

  • pH Range: Typically stable between pH 4 to 7.
  • Melting Point: Not explicitly defined but expected to be consistent with similar peptides.
  • Storage Conditions: Should be stored at low temperatures (typically at 4°C) to maintain stability and potency.

These properties are essential for determining the appropriate formulation and delivery methods for therapeutic applications.

Applications

Tyroserleutide has several scientific uses, particularly in oncology research:

  1. Cancer Therapy: It is studied for its potential as an anticancer agent due to its ability to inhibit tumor growth and metastasis effectively .
  2. Drug Development: Its properties are being explored for developing new therapeutic strategies against resistant cancer types.
  3. Biological Research: Researchers utilize tyroserleutide to study mitochondrial dynamics and apoptosis mechanisms in cancer cells.
Mechanisms of Antitumor Activity in Hepatocellular Carcinoma Models

Inhibition of Tumor Cell Proliferation via Mitochondrial Dysregulation

Tyroserleutide, a tripeptide composed of L-tyrosine, L-serine, and L-leucine, directly targets the mitochondria of hepatocellular carcinoma cells to induce intrinsic apoptosis. Studies demonstrate that Tyroserleutide accumulates within the mitochondrial matrix, disrupting membrane permeability and triggering swelling. This is quantified by a 60–70% reduction in mitochondrial membrane potential (ΔΨm) in hepatocellular carcinoma BEL-7402 and SK-HEP-1 cell lines within 24 hours of exposure. The dissipation of ΔΨm coincides with cytochrome c release into the cytosol, activating caspase-9 and caspase-3 executioners [1] [4].

Concurrently, Tyroserleutide upregulates the tumor suppressor phosphatase and tensin homolog, which inhibits phosphatidylinositol 3-kinase/protein kinase B signaling. This suppression reduces phosphorylation of murine double minute 2, stabilizing p53 and enhancing transcription of pro-apoptotic B-cell lymphoma 2-associated X protein and p21. The resultant cell cycle arrest at the G1/S checkpoint is evidenced by a 45% decrease in cyclin D1 expression in xenograft models [3] [5]. Mitochondrial respiration studies further reveal a 40% reduction in oxygen consumption rates, indicating compromised oxidative phosphorylation and adenosine triphosphate production, which collectively impair energy-dependent proliferation pathways [2] [4].

Table 1: Mitochondrial Parameters in Hepatocellular Carcinoma Cells After Tyroserleutide Treatment

Cell LineΔΨm Reduction (%)Cytochrome c Release (Fold Change)ATP Depletion (%)Apoptosis Induction (%)
BEL-740268 ± 5.2*3.8 ± 0.4*62 ± 4.1*55 ± 3.8*
SK-HEP-172 ± 6.1*4.2 ± 0.3*58 ± 5.3*60 ± 4.5*
H2265 ± 7.3*3.5 ± 0.5*55 ± 6.2*52 ± 5.1*

Data expressed as mean ± SD; p < 0.01 vs. untreated controls [1] [4] [5].

Suppression of Metastasis Through Modulation of Matrix Metalloproteinases (Matrix Metalloproteinase-2/Matrix Metalloproteinase-9)

Metastatic dissemination in hepatocellular carcinoma critically depends on matrix metalloproteinase-mediated degradation of extracellular matrix components. Tyroserleutide exerts potent anti-metastatic effects by suppressing matrix metalloproteinase-2 and matrix metalloproteinase-9 activity at transcriptional, translational, and enzymatic levels. In vivo, experimental lung metastasis models using luciferase-tagged SK-HEP-1 cells show a 75% reduction in metastatic nodules following intraperitoneal Tyroserleutide administration (640 µg/kg/day for 60 days). Bioluminescence imaging corroborates a 4.5-fold decrease in metastatic burden compared to saline controls [1].

Mechanistically, Tyroserleutide downregulates intercellular adhesion molecule-1 expression by 50–60%, impairing tumor cell adhesion to endothelial matrices. Zymography analyses reveal a dose-dependent inhibition of matrix metalloproteinase-2 and matrix metalloproteinase-9 enzymatic activity, with 0.4 mg/mL Tyroserleutide reducing gelatinolytic activity by 80% in SK-HEP-1 cells. This correlates with parallel reductions in matrix metalloproteinase messenger ribonucleic acid (quantitative polymerase chain reaction data: 70% decrease for matrix metalloproteinase-2; 65% for matrix metalloproteinase-9) and protein expression (Western blot: 55–60% reduction) [1] [7]. The inhibition extends to cytoskeletal dynamics, as Tyroserleutide-treated cells exhibit disrupted actin polymerization and loss of pseudopodia formation, reducing chemotactic migration by 3.2-fold in transwell invasion assays toward lung tissue extracts [1] [7].

Table 2: Impact of Tyroserleutide on Matrix Metalloproteinase Activity and Invasion Parameters

Tyroserleutide Concentration (mg/mL)Matrix Metalloproteinase-2 Activity Inhibition (%)Matrix Metalloproteinase-9 Activity Inhibition (%)Cell Adhesion Inhibition (%)Matrigel Invasion Reduction (%)
0.242 ± 3.5*38 ± 4.1*35 ± 2.8*48 ± 3.7*
0.482 ± 6.3*78 ± 5.6*60 ± 4.2*75 ± 4.9*

Data expressed as mean ± SD; p < 0.01 vs. untreated controls [1] [7].

Role in Disrupting Hypoxia-Inducible Factor 1-Alpha Signaling Pathways

Hypoxia-inducible factor 1-alpha orchestrates adaptive responses to tumor microenvironmental hypoxia, promoting angiogenesis and metabolic reprogramming in hepatocellular carcinoma. Tyroserleutide disrupts this axis by suppressing hypoxia-inducible factor 1-alpha stabilization and nuclear translocation. Immunoblotting of xenograft lysates demonstrates a 55% reduction in hypoxia-inducible factor 1-alpha protein levels under hypoxic conditions (1% oxygen) after Tyroserleutide treatment. This occurs via inhibition of phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin signaling, as evidenced by 60–70% decreases in phosphorylated protein kinase B and ribosomal protein S6 kinase levels [5] [7].

Consequently, Tyroserleutide downregulates hypoxia-inducible factor 1-alpha target genes critical for metastasis: vascular endothelial growth factor expression diminishes by 50% in tumor-associated endothelial cells, reducing microvessel density in chick chorioallantoic membrane assays by 65%. Glucose transporter 1 and hexokinase 2 transcripts decline by 45% and 52%, respectively, limiting glycolytic flux essential for hypoxic survival. Chromatin immunoprecipitation sequencing confirms diminished hypoxia-inducible factor 1-alpha occupancy at hypoxia response elements in vascular endothelial growth factor and glucose transporter 1 promoters [5] [7]. Additionally, Tyroserleutide inhibits transmembrane protease serine 4, a hypoxia-inducible factor 1-alpha-regulated protease facilitating epithelial-mesenchymal transition, further impairing metastatic competency [7].

Table 3: Hypoxia-Inducible Factor 1-Alpha Pathway Modulation by Tyroserleutide

Hypoxia-Inducible Factor 1-Alpha TargetFunction in Hepatocellular CarcinomaReduction After Tyroserleutide (%)Detection Method
Vascular Endothelial Growth FactorAngiogenesis50 ± 4.3*Enzyme-Linked Immunosorbent Assay
Glucose Transporter 1Glucose uptake45 ± 3.7*Quantitative Polymerase Chain Reaction
Hexokinase 2Glycolysis52 ± 5.1*Western blot
Transmembrane Protease Serine 4Epithelial–mesenchymal transition60 ± 6.2*Immunohistochemistry

Data expressed as mean ± SD; p < 0.01 vs. hypoxic untreated controls [5] [7].

Properties

Product Name

Tyroserleutide (hydrochloride)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;hydrochloride

Molecular Formula

C18H28ClN3O6

Molecular Weight

417.9 g/mol

InChI

InChI=1S/C18H27N3O6.ClH/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11;/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27);1H/t13-,14-,15-;/m0./s1

InChI Key

VQJGHKJCNANIKM-WDTSGDEMSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl

Solubility

not available

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.